Bradykinin (1-3) is a peptide fragment derived from the larger bradykinin molecule, which plays a significant role in various physiological processes, particularly in inflammatory responses and vasodilation. It is a nonapeptide, consisting of nine amino acids, and is known for its potent biological activities, including the modulation of blood pressure and the induction of pain. Bradykinin is generated from kininogen through the action of kallikrein enzymes.
Bradykinin is primarily produced in the human body from high molecular weight kininogen through enzymatic cleavage by plasma kallikrein and factor XIIa. It can also be synthesized in vitro for research and therapeutic purposes using solid-phase peptide synthesis techniques.
Bradykinin belongs to a class of compounds known as kinins, which are biologically active peptides involved in various physiological functions. It is classified as a vasoactive peptide due to its ability to induce vasodilation and increase vascular permeability.
The synthesis of bradykinin (1-3) typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. Recent advancements have incorporated microwave-assisted techniques to enhance reaction efficiency and yield.
Bradykinin (1-3) has the following amino acid sequence: Arg-Pro-Pro-Gly. This sequence contributes to its biological activity by interacting with specific receptors in the body.
Bradykinin (1-3) participates in several biochemical reactions:
The interaction with receptors involves conformational changes that activate intracellular signaling pathways, including the production of cyclic guanosine monophosphate, which mediates vasodilation .
Bradykinin (1-3) exerts its effects primarily through binding to B2 receptors, leading to:
Studies have shown that bradykinin levels can significantly influence blood pressure regulation, with concentrations measured in ng/ml under physiological conditions .
Relevant analyses indicate that modifications at specific positions within the peptide can enhance stability and receptor affinity .
Bradykinin (1-3) has several applications in scientific research:
Bradykinin analogs are also being developed for therapeutic use, with modifications aimed at enhancing receptor selectivity and reducing degradation rates .
Bradykinin (1-3) (Arg-Pro-Pro) represents the N-terminal tripeptide fragment of full-length bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). This truncated peptide exhibits distinct receptor-binding properties compared to its parent molecule. The B2 receptor (B2R), constitutively expressed in healthy tissues, demonstrates high affinity for full-length bradykinin but significantly reduced binding capacity for Bradykinin (1-3) due to the absence of C-terminal residues critical for receptor docking [1] [6]. Molecular dynamics simulations reveal that Bradykinin (1-3) achieves partial engagement with B2R through electrostatic interactions between its N-terminal arginine and the receptor's extracellular loop 2, though it fails to stabilize the transmembrane helix movement required for full activation [3].
Conversely, the B1 receptor (B1R), typically induced during tissue injury, shows enhanced responsiveness to Bradykinin (1-3). This receptor preferentially binds des-Arg9-bradykinin (lacking the C-terminal arginine), sharing structural similarities with the N-terminal tripeptide. Site-directed mutagenesis studies indicate that Bradykinin (1-3) interacts with B1R's transmembrane domains 2 and 4 via hydrogen bonding between its proline residues and Gln114/His197 residues, facilitating receptor activation despite its truncated structure [7] [8].
Table 1: Structural Determinants of Bradykinin (1-3)-Receptor Interactions
Receptor Type | Binding Affinity (Kd) | Critical Interaction Sites | Functional Consequence |
---|---|---|---|
B2 Receptor (B2R) | Low (µM range) | Extracellular Loop 2 | Partial agonism, rapid dissociation |
B1 Receptor (B1R) | High (nM range) | Transmembrane Domains 2 & 4 | Sustained signaling, pathological activation |
Bradykinin (1-3) activates divergent intracellular signaling cascades through preferential B1R coupling. Upon receptor engagement, the peptide triggers phospholipase C-β (PLC-β) activation via Gαq/11 proteins, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to intracellular calcium mobilization from endoplasmic reticulum stores and protein kinase C (PKC) activation [3] [8]. In human dorsal root ganglion neurons, Bradykinin (1-3)-induced calcium transients demonstrate 60% lower amplitude but 40% longer duration compared to full-length bradykinin, contributing to sustained neuronal sensitization [9].
Mitogen-activated protein kinase (MAPK) pathways are robustly activated by Bradykinin (1-3). The peptide stimulates p38 MAPK phosphorylation through B1R-dependent Rac1 activation, enhancing transcription of pro-inflammatory cytokines (IL-6, IL-8) in vascular smooth muscle cells [3] [8]. Additionally, phosphoinositide 3-kinase (PI3K)-Akt signaling is preferentially engaged by Bradykinin (1-3) compared to full-length bradykinin, promoting cell survival pathways in cardiac progenitor cells and contributing to tissue remodeling in inflammatory microenvironments [4].
In nociceptive pathways, Bradykinin (1-3) reduces action potential thresholds in sensory neurons through B1R-mediated inhibition of potassium efflux via M-type channels. This depolarization effect persists longer than that induced by intact bradykinin, correlating with prolonged thermal hyperalgesia in rodent models [9].
Table 2: Signaling Pathways Activated by Bradykinin (1-3)
Signaling Pathway | Receptor Coupling | Key Effectors | Biological Outcome |
---|---|---|---|
PLC-IP3/DAG | B1R-Gαq/11 | Ca2+ release, PKC activation | Sustained neuronal excitation |
p38 MAPK | B1R-Rac1 | ATF-2 phosphorylation, cytokine transcription | Chronic inflammation amplification |
PI3K-Akt | B1R-Gβγ subunits | mTOR activation, cell survival proteins | Tissue remodeling, cell proliferation |
The truncation of bradykinin's C-terminal hexapeptide fundamentally alters its G-protein coupling profile. Full-length bradykinin exhibits balanced engagement of both Gαq and Gαi subunits through B2R, resulting in efficient PLC activation and concurrent inhibition of adenylate cyclase [1] [6]. In contrast, Bradykinin (1-3) demonstrates biased signaling through B1R, with 3-fold greater efficacy for Gαq coupling over Gαi, but minimal recruitment of Gαs subunits [8].
Calcium imaging studies in transfected HEK293 cells reveal that Bradykinin (1-3) achieves only 40% of the calcium flux amplitude generated by full-length bradykinin at equimolar concentrations. However, the desensitization kinetics differ significantly: While B2R signaling rapidly attenuates within minutes due to receptor internalization, B1R signaling by Bradykinin (1-3) persists for >30 minutes, reflecting the resistance of B1R to β-arrestin-mediated internalization [6] [8]. Functional consequences include sustained prostaglandin E2 (PGE2) production in tracheal smooth muscle, where Bradykinin (1-3) maintains 70% of the maximal relaxation response observed with full bradykinin despite reduced potency [2].
Bradykinin (1-3) exerts complex, tissue-specific effects on nitric oxide (NO) and prostaglandin synthesis. In endothelial cells, the peptide stimulates biphasic NO release through B1R coupling. The initial phase (0–5 min) involves PI3K-Akt-mediated phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, while the sustained phase (15–60 min) requires p38 MAPK-dependent transcriptional upregulation of eNOS [10]. However, oxidative stress significantly attenuates Bradykinin (1-3)-induced NO production, as the peptide fails to effectively scavenge superoxide anions that quench NO bioavailability [10].
Prostaglandin modulation by Bradykinin (1-3) occurs predominantly through cyclooxygenase-2 (COX-2) induction rather than COX-1 activation. In renal tubular epithelial cells, Bradykinin (1-3) increases COX-2 expression 2.5-fold through B1R-mediated p42/44 MAPK signaling, leading to sustained PGE2 secretion [5]. This effect contrasts with full-length bradykinin, which stimulates rapid prostaglandin release primarily through COX-1 activation and calcium-dependent phospholipase A2 (cPLA2) mobilization [5]. Uterine tissue studies demonstrate that Bradykinin (1-3)-induced contractions are 90% sensitive to COX-2 inhibition but only 40% sensitive to COX-1 blockade, confirming the pathway divergence [5].
Table 3: Modulation of Vasoactive Mediators by Bradykinin (1-3)
Mediator System | Signaling Mechanism | Kinetic Profile | Functional Impact |
---|---|---|---|
Nitric Oxide (NO) | PI3K-Akt → eNOS phosphorylation (acute); p38 MAPK → eNOS transcription (chronic) | Biphasic: Peak at 5 min and 30 min | Impaired vasodilation under oxidative stress |
Prostaglandin E2 (PGE2) | B1R-p42/44 MAPK → COX-2 induction | Sustained: Maximal at 4–6 hours | Chronic inflammation, pain sensitization |
Prostacyclin (PGI2) | Calcium-independent PLA2 → COX-2 dependent synthesis | Delayed onset (>15 min) | Anti-thrombotic effects in endothelium |
The truncated peptide exhibits paradoxical effects in different vascular beds: It enhances endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation in mesenteric arteries while attenuating NO-dependent relaxation in coronary arteries, suggesting tissue-specific signaling outcomes [10]. This dichotomy may explain the peptide's variable roles in regional blood flow regulation during inflammatory states.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8